
2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative with a molecular weight of 296.6 g/mol. This compound is characterized by its unique structure, which includes a chloro group, an isopropoxy group, and a tetramethyl-dioxaborolane moiety. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-chloro-3-isopropoxyphenylboronic acid with a suitable reagent to form the dioxaborolane structure. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or water.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise control over temperature, pressure, and reagent concentrations. The process involves the use of automated systems to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions: 2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and a solvent (e.g., water or toluene).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction Reactions: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reactions: Nucleophiles such as halides and amines are used, often in the presence of a base.
Major Products Formed:
Suzuki-Miyaura Reaction: Biaryl compounds.
Oxidation Reactions: Chloro- and hydroxy-substituted phenyl derivatives.
Reduction Reactions: Alcohols and amines.
Substitution Reactions: Halogenated and aminated derivatives.
科学的研究の応用
This compound is widely used in scientific research due to its versatility in organic synthesis. It is particularly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. Its application in the Suzuki-Miyaura reaction makes it a key reagent in the synthesis of biaryl compounds, which are important in drug discovery and material science.
作用機序
The mechanism by which 2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its role as a boronic ester in cross-coupling reactions. The compound acts as a nucleophile, reacting with electrophilic partners to form carbon-carbon bonds. The molecular targets and pathways involved include the palladium-catalyzed formation of biaryl compounds through the Suzuki-Miyaura reaction.
類似化合物との比較
Phenylboronic Acid: A simpler boronic acid without the dioxaborolane structure.
Boronic Esters: Other boronic esters with different substituents on the phenyl ring.
Boronic Acids and Esters: Compounds with similar reactivity but different substituents and structures.
Uniqueness: 2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which provide enhanced reactivity and stability in cross-coupling reactions compared to other boronic esters.
This compound's versatility and efficiency in organic synthesis make it a valuable tool in both academic and industrial research. Its applications in drug discovery, material science, and other fields continue to expand, highlighting its importance in modern chemistry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
2-(4-chloro-3-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClO3/c1-10(2)18-13-9-11(7-8-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFSMLPKUXVFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
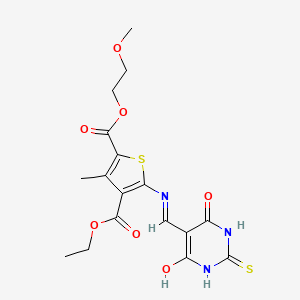
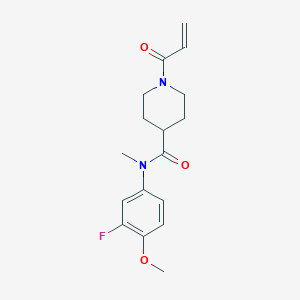
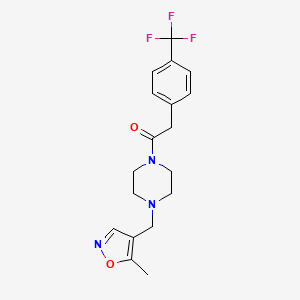
![4-Ethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2951398.png)
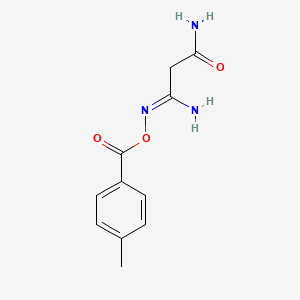
![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2951404.png)
![2-ETHYL-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BUTANAMIDE](/img/structure/B2951406.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2951407.png)
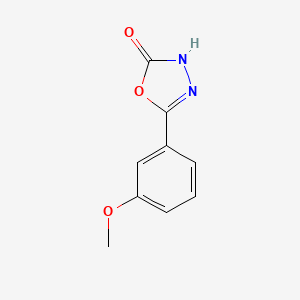
![7-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2951411.png)
![4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione](/img/structure/B2951412.png)
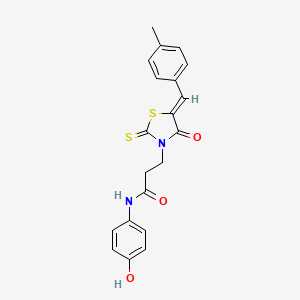
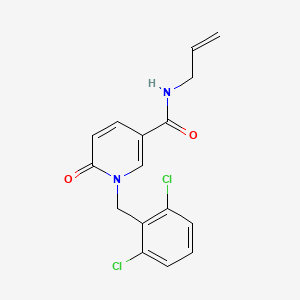
![3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B2951417.png)
